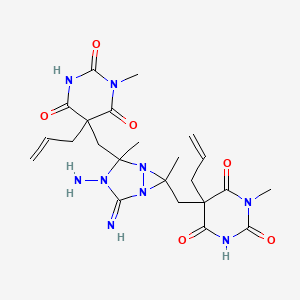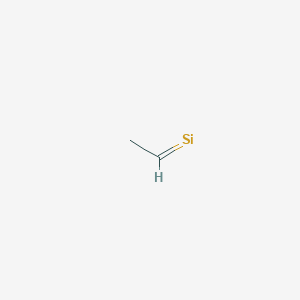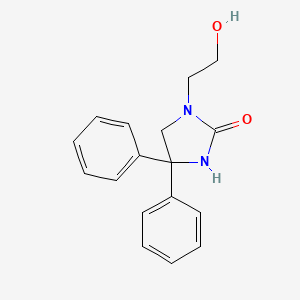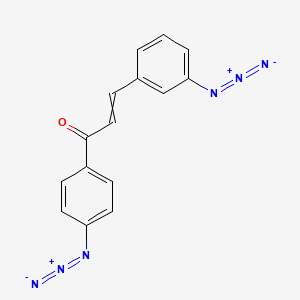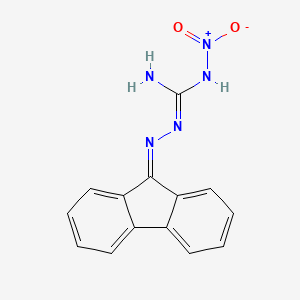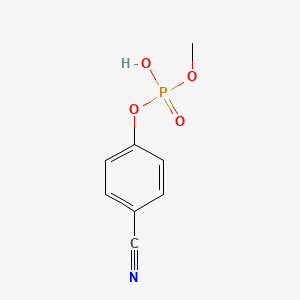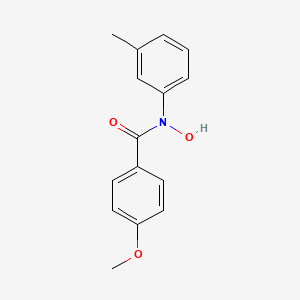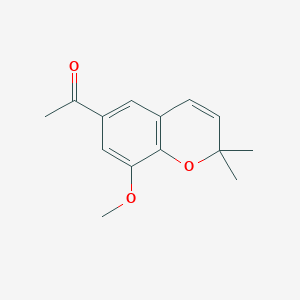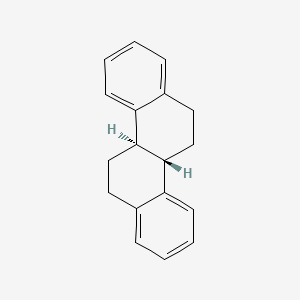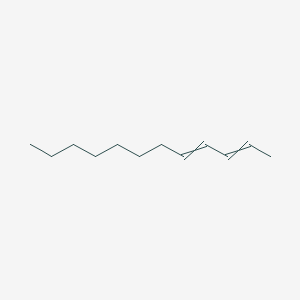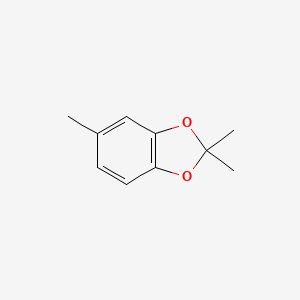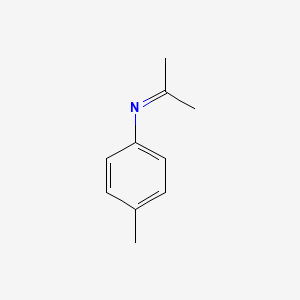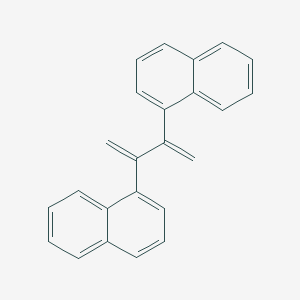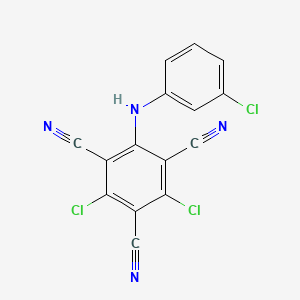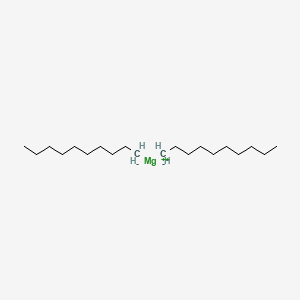
magnesium;decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium decane is a compound formed by the combination of magnesium and decane. Magnesium is a light, silvery-white metal that is highly reactive, especially at high temperatures. Decane is a hydrocarbon with the chemical formula C10H22, commonly found in fuels and solvents. The combination of magnesium and decane results in a compound that has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium decane can be synthesized through various methods, including the reaction of magnesium with decane under controlled conditions. One common method involves the use of magnesium powder and decane in a solvent, with the reaction being facilitated by heat and a catalyst. The reaction typically takes place at elevated temperatures to ensure complete interaction between the magnesium and decane molecules.
Industrial Production Methods
In industrial settings, magnesium decane is produced using large-scale reactors where magnesium and decane are combined under controlled conditions. The process involves the careful monitoring of temperature, pressure, and reaction time to ensure the desired product is obtained. The use of catalysts and solvents can enhance the efficiency of the reaction and improve the yield of magnesium decane.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium decane undergoes various chemical reactions, including:
Oxidation: Magnesium decane can react with oxygen to form magnesium oxide and decane derivatives.
Reduction: The compound can be reduced under specific conditions to yield magnesium and decane.
Substitution: Magnesium decane can participate in substitution reactions where one or more hydrogen atoms in decane are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of magnesium decane include oxygen, hydrogen, and various catalysts. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of magnesium decane include magnesium oxide, decane derivatives, and substituted decane compounds. These products have various applications in different fields, including chemistry and industry.
Aplicaciones Científicas De Investigación
Magnesium decane has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical reactions.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of fuels, solvents, and other industrial products.
Mecanismo De Acción
The mechanism of action of magnesium decane involves its interaction with various molecular targets and pathways. Magnesium ions play a crucial role in many biochemical processes, including enzyme activation and stabilization of cellular structures. Decane, as a hydrocarbon, can interact with lipid membranes and affect their properties. The combination of magnesium and decane results in a compound that can influence multiple pathways and targets in biological systems.
Comparación Con Compuestos Similares
Magnesium decane can be compared with other similar compounds, such as:
Magnesium oxide: A compound formed by the reaction of magnesium with oxygen, used in various industrial and medical applications.
Magnesium sulfate: A compound used in medicine and industry, known for its therapeutic properties.
Decane derivatives: Compounds formed by the substitution of hydrogen atoms in decane with other atoms or groups, used in various chemical and industrial processes.
Magnesium decane is unique due to its combination of magnesium and decane, resulting in properties and applications that differ from those of its individual components and other similar compounds.
Propiedades
Número CAS |
31500-43-3 |
|---|---|
Fórmula molecular |
C20H42Mg |
Peso molecular |
306.9 g/mol |
Nombre IUPAC |
magnesium;decane |
InChI |
InChI=1S/2C10H21.Mg/c2*1-3-5-7-9-10-8-6-4-2;/h2*1,3-10H2,2H3;/q2*-1;+2 |
Clave InChI |
CLEQRZWWQRLJAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[CH2-].CCCCCCCCC[CH2-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


